molecular formula C8H10O2 B1441743 Spiro[2.5]octane-5,7-dione CAS No. 893411-52-4

Spiro[2.5]octane-5,7-dione

Cat. No.: B1441743
CAS No.: 893411-52-4
M. Wt: 138.16 g/mol
InChI Key: ILINANKAWQCKOG-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-5,7-dione is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . It is an off-white solid .


Synthesis Analysis

This compound is an important intermediate for the production of pharmaceutically active ingredients . The synthesis of this intermediate has been described in WO 2006/72362 and is quite complex, costly and unattractive for larger quantities . Therefore, there is a need for a new synthesis route to manufacture this compound efficiently and in the high quality needed for pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H10O2 . The InChI code for this compound is 1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 .


Chemical Reactions Analysis

The synthesis of this compound involves a series of chemical reactions . A general process for preparing this compound is outlined in Scheme 1 . This process involves multiple steps and the use of various intermediates .


Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 138.17 . The InChI code for this compound is 1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 .

Scientific Research Applications

Synthesis Methods and Derivatives

Spiro[2.5]octane-5,7-dione and its derivatives have been a subject of interest in various synthetic methods. A study by Jin et al. (2015) outlines a general synthetic route for this compound involving cyclization and decarboxylation, which is scalable and efficient compared to previous methods (Xiangle Jin et al., 2015). Another study by Tsuno et al. (2006) describes the cycloaddition reaction of Schiff bases with ketenes generated from 1,5,7-trioxaspiro[2.5]octane-4,8-diones, leading to spiro compounds (T. Tsuno et al., 2006).

Structural and Property Studies

Research has also been conducted on the structure–property relationships of compounds involving this compound. Kumar et al. (2011) studied the relationship for partially aliphatic polyimides containing alicyclic dianhydride and aromatic diamine units, highlighting the impact of the rigid, unsymmetrical spiro structure on the properties of polyimides (S. V. Kumar et al., 2011). Another study by Li et al. (2000) synthesized a novel spiro tricyclic dianhydride and explored its solubility and thermal properties, showcasing the influence of the spiro alicyclic structure on the physical properties of polyimides (Jun Li et al., 2000).

Biogenetic and Synthetic Applications

This compound derivatives have been explored in biogenetic contexts as well. Liu et al. (2013) isolated metabolites featuring chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione from the scale-up fermentation cultures of the plant endophytic fungus Pestalotiopsis fici, providing insights into biosynthetic hypotheses involving diversified Diels-Alder reaction cascades (Ling Liu et al., 2013).

Safety and Hazards

The safety data sheet for Spiro[2.5]octane-5,7-dione suggests that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to collect and arrange disposal, keeping the chemical in suitable and closed containers .

Future Directions

The synthesis of Spiro[2.5]octane-5,7-dione is quite complex and costly . Therefore, there is a need for a new synthesis route to manufacture this compound efficiently and in the high quality needed for pharmaceutical intermediates . This presents an opportunity for future research in this area.

Properties

IUPAC Name

spiro[2.5]octane-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILINANKAWQCKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717103
Record name Spiro[2.5]octane-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893411-52-4
Record name Spiro[2.5]octane-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.3 g of crude [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester (60% purity, from step 5) are dissolved in 135 ml of tetrahydrofuran and 17.1 g of a sodium methanolate solution in methanol (30% in methanol) are added at room temperature and the mixture is stirred for six hours. Then the solution is diluted with 135 ml of methyl tert-butyl ether and quenched with 135 ml of water. Stirring is continued for five minutes, then the phases are separated. The aqueous phase is extracted with 67.5 ml of methyl tert-butyl ether, then acidified to pH 2-3 with 37% HCl and washed twice with 67.5 ml of methyl tert-butyl ether each. The combined organic phases are washed with 18 ml of water and concentrated to dryness. The crude product is stirred with 18 ml of cold methyl tert-butyl ether and then the precipitate is isolated by filtration. The filter cake is washed with 18 ml of cold methyl tert-butyl ether to yield the product as an off-white solid.
Name
[1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
sodium methanolate
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
135 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method for Spiro[2.5]octane-5,7-dione described in the research?

A1: The research outlines a "short and tandem" synthesis method for this compound utilizing Diethyl Acetonedicarboxylate as a starting material. [, ] This suggests a potentially more efficient and streamlined approach compared to other existing methods. The synthesis involves the cyclization of a tricarbonyl compound with specific acrylates, followed by decarboxylation to yield the final product. [] This approach could be advantageous for producing this compound for further research or potential applications.

Q2: What are the potential research applications of this compound?

A2: While the provided research focuses primarily on the synthesis of this compound [, ], its unique structure with the spirocyclic ring system makes it a potentially valuable building block in organic synthesis. Further research could explore its use in developing novel compounds with potential applications in areas like medicinal chemistry, materials science, or as a ligand in organometallic chemistry.

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